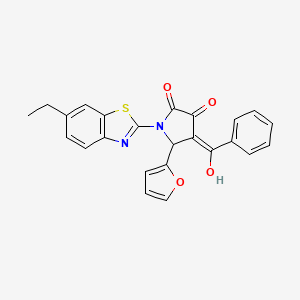![molecular formula C17H14BrCl2N3O2 B5310164 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide](/img/structure/B5310164.png)
3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide is a chemical compound that has gained attention in scientific research for its potential use in various fields, including medicine, agriculture, and environmental protection.
Mecanismo De Acción
The mechanism of action of 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide involves the inhibition of tubulin polymerization, leading to disruption of microtubule formation and cell division. This compound also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to mitochondrial dysfunction and DNA fragmentation.
Biochemical and physiological effects:
Studies have shown that 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide has a low toxicity profile and does not cause significant adverse effects in normal cells. However, it may cause cytotoxicity and genotoxicity in cancer cells, leading to cell death. This compound also has antimicrobial activity against various bacteria and fungi, suggesting its potential use as an antibacterial and antifungal agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide in lab experiments is its low toxicity profile, which allows for safe handling and use in various assays. However, its limited solubility in water may pose a challenge in some experiments, and its potential cytotoxicity may require careful optimization of experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction could be the investigation of its potential use as a herbicide in agriculture, given its antimicrobial activity and low toxicity profile. Further studies could also explore its mechanism of action in more detail and identify potential targets for cancer therapy.
Métodos De Síntesis
The synthesis of 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide involves the reaction of 3,5-dichlorobenzoyl chloride with 4-bromobenzoyl hydrazine in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromo-1-chlorobutane. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide has been studied for its potential use as an antitumor agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been investigated for its antimicrobial activity against various bacteria and fungi, as well as its potential use as a herbicide in agriculture.
Propiedades
IUPAC Name |
4-bromo-N-[(E)-[4-(3,5-dichloroanilino)-4-oxobutan-2-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrCl2N3O2/c1-10(22-23-17(25)11-2-4-12(18)5-3-11)6-16(24)21-15-8-13(19)7-14(20)9-15/h2-5,7-9H,6H2,1H3,(H,21,24)(H,23,25)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLVPHIDBAAPLG-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrCl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5310091.png)
![2-methyl-3-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5310099.png)
![2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5310100.png)
![2-methyl-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B5310102.png)
![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5310107.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide](/img/structure/B5310109.png)
![methyl 4-[5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5310111.png)
![N-cyclopropyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5310126.png)
![7-(1,3-benzodioxol-5-yl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5310128.png)
![4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B5310134.png)

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5310160.png)
![(3R*,3aR*,7aR*)-1-(cyclopentylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310165.png)
![2-{2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B5310169.png)